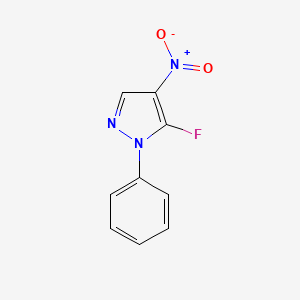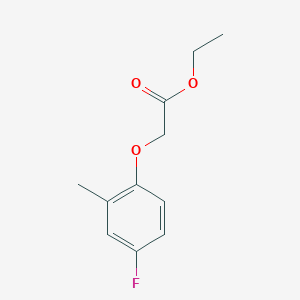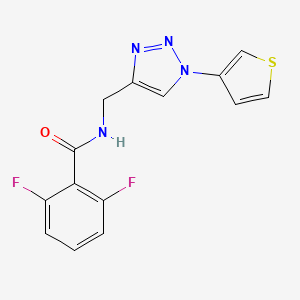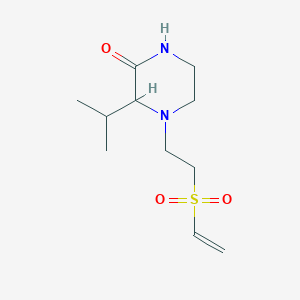![molecular formula C11H15NOS B3015405 4-[(Phenylsulfanyl)methyl]morpholine CAS No. 10316-03-7](/img/structure/B3015405.png)
4-[(Phenylsulfanyl)methyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Phenylsulfanyl)methyl]morpholine is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol It is characterized by the presence of a morpholine ring substituted with a phenylsulfanyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Phenylsulfanyl)methyl]morpholine typically involves the reaction of morpholine with a phenylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where morpholine reacts with a phenylsulfanyl methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydride or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Phenylsulfanyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfanyl derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Phenylsulfanyl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-[(Phenylsulfanyl)methyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The morpholine ring provides additional stability and specificity to the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
4-Methylmorpholine: Similar in structure but lacks the phenylsulfanyl group, making it less versatile in certain chemical reactions.
4-Phenylmorpholine: Contains a phenyl group instead of a phenylsulfanyl group, resulting in different reactivity and applications.
4-(Methylthio)morpholine: Similar sulfur-containing compound but with a methylthio group instead of a phenylsulfanyl group.
Uniqueness: 4-[(Phenylsulfanyl)methyl]morpholine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Eigenschaften
IUPAC Name |
4-(phenylsulfanylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-2-4-11(5-3-1)14-10-12-6-8-13-9-7-12/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFALRUWQDRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 5-(6-bromopyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3015323.png)
![2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3015325.png)
![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3015326.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B3015330.png)
![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3015332.png)

![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)


![3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3015345.png)
